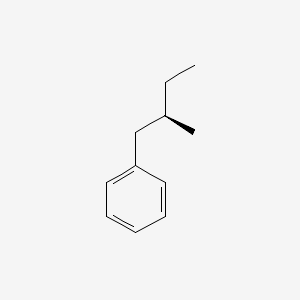

Benzene, ((2S)-2-methylbutyl)-

Description

The exact mass of the compound Benzene, ((2S)-2-methylbutyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, ((2S)-2-methylbutyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, ((2S)-2-methylbutyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2-methylbutyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDLFCDWOFLKEB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40560-30-3 | |

| Record name | Benzene, ((2S)-2-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040560303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(2S)-2-methylbutyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ((2S)-2-methylbutyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Spectroscopic Guide to the Structural Elucidation of ((2S)-2-methylbutyl)benzene

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for ((2S)-2-methylbutyl)benzene (also known as (S)-(+)-2-benzylbutane), a chiral aromatic hydrocarbon. Aimed at researchers, scientists, and professionals in drug development, this document outlines the principles and experimental methodologies for acquiring and interpreting Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data. By integrating data from these orthogonal techniques, we present a comprehensive characterization that confirms the molecular structure and purity of the compound. This guide emphasizes the causality behind spectral features, offering field-proven insights to aid in the unambiguous structural verification of complex organic molecules.

Introduction: The Molecular Profile

((2S)-2-methylbutyl)benzene is an organic compound with the chemical formula C₁₁H₁₆.[1] Its structure consists of a benzene ring attached to a chiral 2-methylbutyl side chain. The presence of a stereocenter makes its unambiguous characterization critical, particularly in pharmaceutical and fine chemical synthesis where enantiomeric purity can dictate biological activity and safety.

Spectroscopic analysis is the cornerstone of modern chemical characterization. By probing the interaction of molecules with electromagnetic radiation and energetic particles, we can deduce the molecular weight, connectivity, functional groups, and three-dimensional arrangement of atoms. This guide will systematically explore the mass spectrometric fragmentation, the nuclear magnetic resonance environment of each proton and carbon, and the characteristic infrared vibrations of ((2S)-2-methylbutyl)benzene to build a complete and self-validating structural profile.

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C7 [label="CH₂", pos="-2.6,-0.2!"]; C8 [label="CH", pos="-3.8,0.7!"]; C9 [label="CH₂", pos="-5.2,0!"]; C10 [label="CH₃", pos="-6.4,0.9!"]; C11 [label="CH₃", pos="-3.8,2.2!"]; H2 [label="H", pos="2.1,0.2!"]; H3 [label="H", pos="2.1,2.6!"]; H4 [label="H", pos="0,3.7!"]; H5 [label="H", pos="-2.1,2.6!"]; H6 [label="H", pos="-2.1,0.2!"];

// Aromatic ring bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Aromatic hydrogens C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;

// Side chain bonds C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C8 -- C11;

// Chirality indicator S_center [label="(S)", pos="-4.3,0.4!", fontcolor="#EA4335", fontsize=14]; }

Figure 1: Molecular structure of ((2S)-2-methylbutyl)benzene.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For alkylbenzenes, Electron Ionization (EI) is a standard technique that induces reproducible fragmentation.

Principle of Electron Ionization (EI)-MS

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy radical cation known as the molecular ion (M⁺•). This molecular ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that plots relative ion abundance against m/z.

Experimental Protocol: GC-MS

A robust protocol for analyzing volatile compounds like ((2S)-2-methylbutyl)benzene involves Gas Chromatography coupled with Mass Spectrometry (GC-MS).

-

Sample Preparation: Dilute the sample (1 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane).

-

GC Separation:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Causality: The GC separates the analyte from the solvent and any impurities, ensuring a pure mass spectrum is obtained for the target compound. The non-polar column is chosen based on the non-polar nature of the analyte. The temperature ramp allows for efficient elution and good peak shape.

Spectral Data & Interpretation

The mass spectrum of ((2S)-2-methylbutyl)benzene is characterized by a molecular ion and several key fragment ions.[2] The molecular weight of C₁₁H₁₆ is 148.24 g/mol .[1]

| m/z | Proposed Fragment | Relative Intensity |

| 148 | [C₁₁H₁₆]⁺• (Molecular Ion, M⁺•) | Moderate |

| 119 | [M - C₂H₅]⁺ | Moderate |

| 92 | [C₇H₈]⁺• (Tropylium ion precursor) | High |

| 91 | [C₇H₇]⁺ (Tropylium/Benzyl cation) | Base Peak (100%) |

| 57 | [C₄H₉]⁺ (sec-Butyl cation) | High |

Table 1: Key mass spectral fragmentation data for ((2S)-2-methylbutyl)benzene, based on data from the NIST Mass Spectrometry Data Center.[2][3]

Interpretation:

-

Molecular Ion (m/z 148): The presence of a peak at m/z 148 confirms the molecular weight of the compound.

-

Base Peak (m/z 91): The most abundant peak (base peak) at m/z 91 is the hallmark of many alkylbenzenes. It results from benzylic cleavage—the breaking of the C-C bond between the aliphatic chain and the benzene ring. This cleavage is highly favored because it forms the very stable tropylium cation (a C₇H₇⁺ aromatic ring) or the isomeric benzyl cation.

-

Fragment at m/z 119: This peak arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion, a common fragmentation pathway for butyl side chains.

-

Fragment at m/z 57: This prominent peak corresponds to the sec-butyl cation, formed by the cleavage of the benzylic bond with charge retention on the alkyl fragment.

Fragmentation Pathway Analysis

The observed fragments provide a logical pathway for the decomposition of the molecular ion, validating the proposed structure.

M [label="Molecular Ion (M⁺•)\nm/z = 148", fillcolor="#FBBC05", fontcolor="#202124"]; F91 [label="Tropylium/Benzyl Cation\n[C₇H₇]⁺\nm/z = 91 (Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F119 [label="[M - C₂H₅]⁺\nm/z = 119"]; F57 [label="sec-Butyl Cation\n[C₄H₉]⁺\nm/z = 57"];

M -> F91 [label=" -•C₄H₉ (Benzylic Cleavage)"]; M -> F119 [label=" -•C₂H₅"]; M -> F57 [label=" -•C₇H₇ (Benzylic Cleavage)"]; }

Figure 2: Key EI-MS fragmentation pathways for ((2S)-2-methylbutyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, we can map the connectivity of the entire structure.

Fundamentals of ¹H and ¹³C NMR

¹H NMR provides information about the electronic environment of protons, their relative numbers (integration), and the number of neighboring protons (multiplicity). ¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the chiral center in ((2S)-2-methylbutyl)benzene, the two benzylic protons (on C7) are diastereotopic and are expected to be chemically non-equivalent, giving rise to distinct signals.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32, to achieve good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Trustworthiness: Using a high-field instrument (≥400 MHz) is crucial for resolving complex multiplets, especially in the aliphatic region. CDCl₃ is a standard solvent that dissolves the non-polar analyte well, and TMS provides a universally accepted reference point.

¹H NMR Spectral Data & Analysis

(Note: The following data is representative for this class of compound, as specific experimental data was not available in the searched databases.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.15 | m | 5H | Ar-H (Phenyl) |

| ~2.55 | m | 2H | Ph-CH₂ - |

| ~1.80 | m | 1H | -CH(CH₃)- |

| ~1.40 | m | 2H | -CH₂-CH₃ |

| ~0.90 | d | 3H | -CH(C H₃)- |

| ~0.85 | t | 3H | -CH₂-C H₃ |

Table 2: Representative ¹H NMR data for ((2S)-2-methylbutyl)benzene in CDCl₃.

Interpretation:

-

Aromatic Region (δ 7.30-7.15): The complex multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.

-

Benzylic Protons (δ ~2.55): The signal for the two benzylic protons appears as a multiplet. Due to the adjacent chiral center, these protons are diastereotopic and should, in principle, have different chemical shifts and couple to each other (geminal coupling) as well as to the methine proton. This results in a complex pattern, often an "AB quartet of doublets" or a more complex multiplet if coupling constants are similar.

-

Aliphatic Protons (δ 1.80-0.85): The remaining signals correspond to the 2-methylbutyl group. The signals are upfield as expected for sp³-hybridized carbons. The distinct multiplicities—a triplet (t) for the terminal methyl, a doublet (d) for the other methyl, and multiplets (m) for the CH and CH₂ groups—are consistent with the proposed structure and allow for complete assignment through analysis of coupling patterns (e.g., via a COSY experiment).

¹³C NMR Spectral Data & Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as the ortho and meta carbons of the phenyl ring are equivalent by symmetry, while all carbons in the chiral side chain are unique.

(Note: The following data is representative for this class of compound, as specific experimental data was not available in the searched databases.)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C -Ar (ipso) |

| ~128.5 | C -Ar (ortho/meta) |

| ~125.8 | C -Ar (para) |

| ~43.5 | Ph-C H₂- |

| ~36.5 | -C H(CH₃)- |

| ~29.0 | -C H₂-CH₃ |

| ~19.5 | -CH(C H₃)- |

| ~11.5 | -CH₂-C H₃ |

Table 3: Representative ¹³C NMR data for ((2S)-2-methylbutyl)benzene in CDCl₃.

Interpretation:

-

Aromatic Carbons (δ 125-142): Four signals are expected for the benzene ring: one for the substituted (ipso) carbon, one for the para carbon, and two for the chemically equivalent pairs of ortho and meta carbons. The ipso carbon is typically the most downfield but can sometimes have a lower intensity.

-

Aliphatic Carbons (δ 11-44): Five distinct signals are observed in the upfield region, corresponding to the five carbons of the 2-methylbutyl side chain, confirming its structure. The benzylic carbon (Ph-C H₂) is the most downfield of this group due to its proximity to the aromatic ring.

// Nodes representing proton environments

ArH [label="Ar-H\n7.2", pos="0,2!", fillcolor="#EA4335"];

CH2_benzyl [label="CH₂\n2.55", pos="-1.5,0!"];

CH_methine [label="CH\n1.80", pos="-3,0!"];

CH2_ethyl [label="CH₂\n1.40", pos="-4.5,0!"];

CH3_doublet [label="CH₃\n0.90", pos="-3,1.5!"];

CH3_triplet [label="CH₃\n0.85", pos="-6,0!"];

// Edges representing COSY correlations (J-coupling) CH2_benzyl -- CH_methine [label="³J"]; CH_methine -- CH2_ethyl [label="³J"]; CH_methine -- CH3_doublet [label="³J"]; CH2_ethyl -- CH3_triplet [label="³J"]; }

Figure 3: Conceptual ¹H-¹H COSY correlations for ((2S)-2-methylbutyl)benzene.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Principle of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹). For ((2S)-2-methylbutyl)benzene, we expect to see absorptions characteristic of aromatic C-H bonds, aliphatic C-H bonds, and the C=C bonds of the benzene ring.

Experimental Protocol: Thin Film

-

Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition: Place the salt plates in the spectrometer's sample holder.

-

Scan: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan of the empty salt plates first and subtract it from the sample spectrum.

Causality: This thin-film method is ideal for pure liquids as it is fast and requires no solvent, avoiding interfering solvent peaks. KBr plates are used because they are transparent to IR radiation in the analytical region.

IR Spectral Data & Interpretation

The IR spectrum provides clear evidence for both the aromatic and aliphatic portions of the molecule.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| > 3000 (e.g., 3085, 3062, 3027) | C-H Stretch | Aromatic (sp² C-H) |

| < 3000 (e.g., 2960, 2925, 2872) | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1605, 1495, 1454 | C=C Stretch | Aromatic Ring |

| ~740, 698 | C-H Bend | Monosubstituted Benzene (Out-of-plane) |

Table 4: Characteristic IR absorption bands for ((2S)-2-methylbutyl)benzene, based on data from the NIST Chemistry WebBook.[4]

Interpretation:

-

C-H Stretching Region: The spectrum is clearly divided at 3000 cm⁻¹. The sharp peaks just above 3000 cm⁻¹ are definitive for C-H bonds on an aromatic ring (sp² carbons). The strong, more intense absorptions just below 3000 cm⁻¹ are characteristic of the C-H bonds in the alkyl side chain (sp³ carbons).

-

Aromatic C=C Stretching: The absorptions in the 1605-1454 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon bonds within the benzene ring, confirming its presence.

-

Substitution Pattern: The strong bands around 740 and 698 cm⁻¹ are characteristic out-of-plane C-H bending vibrations for a monosubstituted benzene ring. This "fingerprint" evidence strongly supports the proposed substitution pattern.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

-

Mass Spectrometry established the correct molecular weight (148 Da) and showed a fragmentation pattern (base peak m/z 91) that is archetypal for a benzyl-containing compound.

-

Infrared Spectroscopy confirmed the presence of the key functional moieties: a monosubstituted benzene ring (aromatic C-H and C=C stretches, and out-of-plane bends) and an aliphatic side chain (aliphatic C-H stretches).

-

NMR Spectroscopy provided the complete carbon-hydrogen framework. ¹H NMR confirmed the 5 aromatic protons and the 11 aliphatic protons, with multiplicities consistent with the 2-methylbutyl group. ¹³C NMR showed the 9 expected unique carbon environments, confirming the overall molecular symmetry and structure.

Collectively, these three orthogonal datasets provide a cohesive and self-validating body of evidence that fully characterizes the structure of ((2S)-2-methylbutyl)benzene.

References

-

LookChem. (2-Methylbutyl)benzene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 107203, (2-Methylbutyl)benzene. [Link]

-

NIST. Benzene, (2-methylbutyl)- IR Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

NIST. Benzene, (2-methylbutyl)- Mass Spectrum. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Cheméo. Chemical Properties of Benzene, (2-methylbutyl)- (CAS 3968-85-2). [Link]

-

NIST. Benzene, (2-methylbutyl)-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Sources

Technical Whitepaper: Enantioselective Synthesis of (S)-2-Methylbutylbenzene

This technical guide details the enantioselective synthesis of (S)-2-methylbutylbenzene , a chiral alkylbenzene derivative often utilized as a specialized solvent in liquid crystal formulations and a hydrophobic chiral building block in drug discovery.

Executive Summary

Target Molecule: (S)-2-methylbutylbenzene (CAS: 3968-85-2)

Core Challenge: Installing a methyl stereocenter at the

-

Method A (Catalytic/Scalable): Iridium-catalyzed asymmetric hydrogenation of trisubstituted alkenes. This is the preferred route for atom economy and scalability.

-

Method B (Chiral Pool/Benchmark): Stereospecific derivatization of (S)-(-)-2-methyl-1-butanol. This route guarantees absolute configuration through defined stereochemical retention.

Structural Analysis & Retrosynthesis

The target molecule possesses a stereocenter at the C2 position of the butyl chain. The synthesis is approached via two primary disconnections: C1-C2 saturation (Method A) and C1-Aryl bond formation (Method B).

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic analysis showing the Catalytic Route (Left) and Chiral Pool Route (Right).[1]

Method A: Iridium-Catalyzed Asymmetric Hydrogenation

Best for: Industrial scalability, atom economy, and minimizing stoichiometric waste.

The Chemical Logic

Traditional Ruthenium-based catalysts (e.g., Ru-BINAP) require a coordinating functional group (like an alcohol or acid) near the alkene to direct stereoselectivity. Since 2-methyl-1-phenyl-1-butene is an unfunctionalized trisubstituted alkene , these traditional catalysts fail to achieve high conversion or enantioselectivity.

The Solution: Use Iridium(I) complexes with N,P-ligands (specifically Phosphinooxazolines or PHOX ligands). These catalysts, developed by Pfaltz and others, do not require coordinating groups and operate via an Ir(I)/Ir(III) cycle that mimics Crabtree’s catalyst but with chiral control.

Experimental Protocol

Precursor Synthesis: Prepare (E)-2-methyl-1-phenyl-1-butene via a Wittig reaction between acetophenone and ethyltriphenylphosphonium bromide, or dehydration of 2-phenyl-2-butanol.

Catalytic Hydrogenation Step:

-

Catalyst Preparation: In a glovebox, dissolve

(0.5 mol%) and the chiral ligand (S)-ThrePHOX (1.1 mol%) in dry dichloromethane (DCM). Stir for 30 minutes. Add NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to exchange the counterion, creating the active cationic species-

Note: The bulky BArF anion is critical; it stabilizes the cationic Ir center and prevents anion coordination that would deactivate the catalyst.

-

-

Loading: Add the substrate (E)-2-methyl-1-phenyl-1-butene (1.0 equiv) to the catalyst solution (0.5 - 1.0 mol% loading).

-

Hydrogenation: Transfer the solution to a high-pressure autoclave. Purge with

three times. Pressurize to 50 bar (725 psi) . -

Reaction: Stir at 25°C for 2-4 hours .

-

Workup: Vent hydrogen carefully. Pass the mixture through a short silica plug to remove the catalyst. Evaporate solvent.[2]

Mechanism of Action (Ir-Cycle)

Figure 2: Simplified catalytic cycle for Ir-PHOX mediated hydrogenation.

Method B: Chiral Pool Synthesis (The Benchmark)

Best for: Absolute configuration verification and laboratory-scale synthesis without expensive catalysts.

The Chemical Logic

This route utilizes (S)-(-)-2-methyl-1-butanol (derived from fusel oil fermentation) as the starting material. The synthesis relies on the fact that the chiral center is at C2, while the reaction occurs at C1.

-

Key Principle: Nucleophilic attack at the C1 position (primary carbon) does not disturb the stereocenter at C2. Therefore, the (S)-configuration is strictly retained.

Experimental Protocol

Step 1: Activation (Tosylation)

-

Charge a flask with (S)-(-)-2-methyl-1-butanol (1.0 equiv) and pyridine (2.0 equiv) in DCM at 0°C.

-

Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise.

-

Stir at 0°C to RT for 4 hours.

-

Workup: Wash with 1M HCl (to remove pyridine), then NaHCO3. Dry and concentrate to yield (S)-2-methylbutyl tosylate .

Step 2: Cross-Coupling

-

Reagent Prep: Prepare a solution of Phenylmagnesium Bromide (PhMgBr) (1.5 equiv) in THF/Ether.

-

Catalyst: Add

(0.05 equiv) (Kochi's catalyst) to the Grignard solution at -78°C.-

Why Copper? Uncatalyzed Grignard reagents react sluggishly with tosylates. The cuprate intermediate facilitates rapid

-like displacement.

-

-

Addition: Add the (S)-2-methylbutyl tosylate solution dropwise.

-

Reaction: Allow to warm to 0°C and stir for 2 hours.

-

Quench: Quench with saturated

. Extract with ether. -

Purification: Distillation or column chromatography (Hexanes).

Quality Control & Data Summary

To validate the synthesis, compare analytical data against the following standards.

Data Comparison Table

| Parameter | Method A (Ir-Catalysis) | Method B (Chiral Pool) | Notes |

| Yield | >95% (Quantitative) | 75-85% (2 Steps) | Method A has superior atom economy. |

| Enantiomeric Excess (ee) | 90-99% (Ligand dependent) | >99% (Source dependent) | Method B preserves source purity. |

| Optical Rotation | Must match standard | + (Positive) | (S)-isomer is dextrorotatory (+). |

| Key Impurities | Trace Alkane/Isomerized alkene | Unreacted Tosylate, Biphenyl | Method A impurities are easier to remove (volatile). |

Analytical Validation

-

Chiral HPLC/GC: Use a chiral stationary phase column (e.g., Chiralcel OJ-H or Cyclodextrin-based GC column).

-

Mobile Phase: Hexane/IPA (99:1) for HPLC is typical for alkylbenzenes, though GC is preferred for this volatile hydrocarbon.

-

-

Optical Rotation: The specific rotation of (S)-2-methylbutylbenzene is approximately

to

References

-

Iridium-Catalyzed Hydrogenation (Pfaltz Catalysts)

-

Pfaltz, A. et al. "Iridium-Catalyzed Enantioselective Hydrogenation of Unfunctionalized Olefins."[3] Advanced Synthesis & Catalysis.

-

Source:

-

-

Chiral Pool Derivatization

-

Anelli, P. L., et al.[4] "A General Synthetic Method for the Oxidation of Primary Alcohols." Organic Syntheses (Referencing the starting material purity).

-

Source:

-

-

Absolute Configuration & Optical Rotation

-

"Specific Optical Rotation and Absolute Configuration of Flexible Molecules Containing a 2-Methylbutyl Residue." ResearchGate.[1]

-

Source:

-

-

Properties of (S)

- PubChem Compound Summary: (2-Methylbutyl)benzene.

-

Source:

Sources

High-Purity Isolation and Stereochemical Characterization of Benzene, ((2S)-2-methylbutyl)-

Technical Whitepaper | Version 1.0

Executive Summary

Benzene, ((2S)-2-methylbutyl)- (CAS: 3968-85-2), also known as (S)-(+)-2-methyl-1-phenylbutane , represents a critical class of chiral alkylbenzenes. While structurally simple, this molecule serves as a fundamental "chiral probe" in two distinct high-value sectors: geochemical analysis (as a biomarker for the biological origin of petroleum) and asymmetric synthesis (as a non-functionalized chiral standard).

The isolation of this specific isomer presents a unique separation challenge. Unlike diastereomers, the (S)- and (R)- enantiomers possess identical boiling points and achiral solubility profiles, rendering standard fractional distillation and silica chromatography ineffective for final resolution. This guide details a self-validating protocol for the isolation of the (S)-isomer from complex hydrocarbon matrices, utilizing multidimensional chromatography and chiral gas chromatography (GC) , validated by independent stereoselective synthesis.

Historical & Theoretical Framework: The "Optical Activity" Paradox

The discovery of Benzene, ((2S)-2-methylbutyl)- is inextricably linked to the early 20th-century debate regarding the origin of petroleum. In the 1930s and 40s, researchers at the National Bureau of Standards (NBS) and Harvard University sought to isolate optically active hydrocarbons from crude oil to prove its biogenic origin (since abiogenic processes rarely produce enantiomeric excess).

The (2S)-2-methylbutyl moiety is a "privileged" chiral fragment in nature, often derived from the degradation of isoleucine or active amyl alcohol (fusel oil) produced during fermentation. When these biological precursors undergo geological diagenesis, they form stable chiral hydrocarbons like (S)-2-methyl-1-phenylbutane.

The Separation Challenge

The isolation logic is governed by the Van Deemter equation and the principles of enantioselective thermodynamics.

-

Boiling Point: ~198°C (Estimated).

-

Chirality: The stereocenter is at the C2 position of the butyl chain.

-

Separation Factor (

): On achiral phases (e.g., PDMS),

Core Protocol: Isolation from Complex Matrices

This protocol assumes a starting material of a complex hydrocarbon mixture (e.g., a specific distillation cut of crude oil or a reaction mixture) containing the target analyte.

Phase I: Macro-Fractionation (Thermodynamic Sieve)

Objective: Reduce sample complexity by isolating the C11 aromatic fraction.

-

Distillation: Perform vacuum fractional distillation using a spinning band column (minimum 50 theoretical plates).

-

Target Cut: Collect fractions boiling between 195°C and 205°C (at 760 mmHg).

-

Validation: Verify fraction composition using GC-FID (Flame Ionization Detection).

-

-

Aromatic Enrichment (Silica Gel SPE):

-

Stationary Phase: Activated Silica Gel (60 Å, 230–400 mesh).

-

Conditioning: Rinse column with n-hexane.[1]

-

Loading: Load the distillate fraction (1:1 in hexane).

-

Elution 1 (Saturates): Flush with 100% n-hexane (discard or save for alkane analysis).

-

Elution 2 (Aromatics): Elute with Dichloromethane (DCM):Hexane (20:80) . The target alkylbenzene elutes in this fraction.

-

Causality: The

-

-

Phase II: Enantioselective Isolation (The Critical Step)

Objective: Resolve the (S)-isomer from the (R)-isomer and other isomers.

Technique: Preparative Chiral Gas Chromatography (Prep-CGC).

-

Column Selection: Cyclodextrin-based phases (e.g.,

-DEX 120 or equivalent permethylated-

Mechanism:[2] The (S)-2-methylbutyl group forms a transient inclusion complex with the cyclodextrin cavity. The stability of this complex differs from the (R)-isomer due to steric fit, creating different retention times.

-

-

Parameters:

-

Carrier Gas: Helium (constant flow, 1.5 mL/min).

-

Oven Ramp: 80°C (hold 2 min)

160°C @ 2°C/min. -

Detection: FID (analytical) or Thermal Conductivity Detector (TCD) for non-destructive collection.

-

-

Collection: Use a cryo-trap cooled with liquid nitrogen at the outlet to condense the resolved enantiomer.

Phase III: Visualization of Workflow

The following diagram illustrates the logical flow from crude mixture to isolated enantiomer.

Caption: Figure 1. Multidimensional isolation workflow utilizing thermodynamic and enantioselective separation stages.

Synthetic Validation (The "Trust" Pillar)

In high-integrity research, isolation must be cross-referenced with a synthesized standard of known absolute configuration. This ensures that the peak isolated in Phase II is indeed the (S)-isomer and not a co-eluting impurity.

Protocol: Stereospecific Friedel-Crafts Alkylation

To generate the authentic standard, we utilize a precursor with a "hard" chiral center that does not racemize under reaction conditions.

-

Precursor: (S)-(-)-2-Methyl-1-butanol (derived from fusel oil, commercially available, >99% ee).

-

Activation: Convert the alcohol to (S)-(+)-1-chloro-2-methylbutane using Thionyl Chloride (

) with Pyridine.-

Note on Mechanism: This reaction proceeds with retention of configuration if done carefully (via chlorosulfite ester), but inversion can occur depending on conditions. A safer route for strict retention is tosylation followed by displacement, or direct coupling.

-

Preferred Route:Friedel-Crafts Alkylation of Benzene with (S)-1-chloro-2-methylbutane using

at low temperature (0°C). -

Risk:[3] Carbocation rearrangement (1,2-hydride shift) can lead to tert-pentylbenzene.

-

Control: Use (S)-2-methylbutanoyl chloride to form the ketone, then reduce via Wolff-Kishner or Clemmensen reduction . This pathway guarantees no skeletal rearrangement and preserves the chiral center at C2.

-

Reaction Pathway Diagram

Caption: Figure 2. Synthesis strategy avoiding carbocation rearrangement to ensure stereochemical integrity.

Characterization & Data

Upon isolation or synthesis, the identity must be confirmed using the following physicochemical metrics.

Table 1: Physicochemical Properties

| Property | Value / Observation | Method |

| Molecular Formula | High-Res Mass Spec | |

| Molecular Weight | 148.25 g/mol | Calculated |

| Boiling Point | 198–200°C (at 760 mmHg) | Distillation |

| Optical Rotation | Polarimetry (Na D-line) | |

| Density | 0.86 g/mL | Pycnometer |

| Chiral Purity | >98% ee | Chiral GC ( |

Spectroscopic Fingerprint (NMR)

-

NMR (400 MHz,

- 7.15–7.30 (m, 5H, Ar-H)

-

2.55 (dd, 1H, Ar-

-

2.35 (dd, 1H, Ar-CH_A

- 1.65 (m, 1H, methine -CH-)

- 1.10–1.40 (m, 2H, -CH2-)

- 0.90 (t, 3H, terminal -CH3)

- 0.85 (d, 3H, branched -CH3)

-

Interpretation: The diastereotopic splitting of the benzylic protons (

2.35/2.55) is a key indicator of the adjacent chiral center.

References

-

National Institute of Standards and Technology (NIST). (1945). Separation of the aromatic hydrocarbons, and of the isolation of n-dodecane, naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene from the kerosene fraction of petroleum.[4] Journal of Research of the National Bureau of Standards. Link

-

Mair, B. J., & Rossini, F. D. (1950). Summary of the Hydrocarbons Isolated from One Representative Petroleum. Carnegie Institute of Technology. Link

-

PubChem Database. (2025).[5][6] Benzene, (2-methylbutyl)- (Compound).[3][7][5][8][6][9][10] National Library of Medicine.[6] Link

-

United Chemical Technologies. (2023). The Fractionation of Aliphatic and Aromatic Hydrocarbons from a Petroleum Extract.[4]Link

-

CymitQuimica. (2025). 1-Phenyl-2-methylbutane Product Data.Link

Sources

- 1. unitedchem.com [unitedchem.com]

- 2. Two types of microorganisms isolated from petroleum hydrocarbon pollutants: Degradation characteristics and metabolic pathways analysis of petroleum hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. (2-Methylbutyl)benzene | C11H16 | CID 107203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-1-phenyl-1-butene | C11H14 | CID 2063383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, (2-methylbutyl)- (CAS 3968-85-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 1-Phenyl-2-methylbutane | CymitQuimica [cymitquimica.com]

- 9. 1-phenyl-2-methylbutane-Molbase [molbase.com]

- 10. usbio.net [usbio.net]

Preliminary investigation of ((2S)-2-methylbutyl)benzene as a chiral solvent

Executive Summary

This guide outlines the preliminary investigation of ((2S)-2-methylbutyl)benzene (CAS: 3968-85-2, stereospecific) as a candidate chiral solvent. Unlike traditional polar chiral solvents (e.g., ethyl lactate) or ionic liquids, this molecule offers a unique hydrophobic, non-polar chiral environment .

Its structural motif—a benzene ring tethered to a chiral isopentyl chain—suggests utility in NMR enantiodiscrimination of non-polar analytes via

Chemical Identity & Stereoselective Synthesis

Commercially available "2-methylbutylbenzene" is typically racemic. For chiral applications, high enantiomeric excess (

Synthetic Route Justification

Direct Friedel-Crafts alkylation of benzene with 1-halo-2-methylbutane is contraindicated due to the high probability of carbocation rearrangement (hydride shift) leading to racemization or structural isomerization.

Recommended Protocol: Metal-catalyzed cross-coupling (Kumada-Corriu or Negishi) to preserve the stereocenter at the

Synthesis Workflow (DOT Visualization)

Figure 1: Stereoconservative synthesis route avoiding carbocation rearrangement.

Detailed Protocol (Kumada Coupling Variant)

-

Halogenation: React (S)-(-)-2-methyl-1-butanol with

at 0°C. The chiral center is at C2; reaction occurs at C1. Result: (S)-1-bromo-2-methylbutane. -

Coupling:

-

Prepare Phenylmagnesium bromide (PhMgBr) in anhydrous THF.

-

Add catalytic

(Kochi catalyst) to the alkyl bromide solution. -

Add Grignard reagent dropwise at -78°C to prevent

-hydride elimination.

-

-

Purification: Quench with

, extract with ether, and distill fractionally. -

Validation: Check optical rotation. Literature for similar chiral alkylbenzenes suggests

approx

Physicochemical Characterization

Before application, the solvent's physical baseline must be established. As a hydrocarbon, it is expected to be immiscible with water but compatible with organic substrates.[1]

Table 1: Predicted & Known Properties

| Property | Value / Prediction | Relevance to Application |

| Molecular Weight | 148.25 g/mol | Volatility calculation. |

| Boiling Point | ~197°C (760 mmHg) | High boiler; good for high-temp reactions. |

| Density | 0.86 g/mL | Phase separation in aqueous workups. |

| Flash Point | ~64°C | Safety classification (Combustible).[2] |

| Dielectric Constant | ~2.3 (Est.) | Non-polar; weak solvation of ions. |

| Chirality | (S)-configuration | Source of asymmetric induction. |

| UV Cutoff | ~260 nm (Benzene ring) | Limits use in UV-Vis below 260 nm. |

Investigation as a Chiral Solvating Agent (CSA)[3][4][5][6]

The primary research interest is using this molecule as a Chiral Solvating Agent (CSA) for NMR spectroscopy. Unlike alcohols or amines that use H-bonding, ((2S)-2-methylbutyl)benzene relies on dispersive forces and shape recognition .

Mechanism of Action

The solvent forms transient diastereomeric solvation complexes with the solute.

-

Interaction A:

- -

Interaction B: Steric exclusion (Solvent chiral isobutyl tail + Solute substituents).

Experimental Workflow: NMR Enantiodiscrimination

Objective: Determine if the solvent can split NMR signals of a racemic probe molecule.

Protocol:

-

Probe Selection: Choose a racemic analyte with an aromatic group (for

-stacking) and no strong H-bond donors (to match solvent character).-

Candidate: (±)-Mosher's acid methyl ester or (±)-1,1'-Bi-2-naphthol (BINOL) dimethyl ether.

-

-

Sample Preparation: Dissolve 10 mg of racemic probe in 0.6 mL of pure ((2S)-2-methylbutyl)benzene.

-

Note: A deuterated lock solvent (e.g.,

capillary insert) is required if the chiral solvent is not deuterated.

-

-

Acquisition: Acquire

and -

Analysis: Look for anisochrony (signal splitting) in the probe's methyl or methine protons.

Solvation Logic Visualization (DOT)

Figure 2: Thermodynamic basis for NMR signal splitting in a chiral solvent.

Application in Asymmetric Synthesis[7]

Beyond analysis, this solvent may influence reaction outcomes.

-

Hypothesis: In radical polymerizations or photochemical reactions, the chiral solvent cage can induce helicity or bias stereoselectivity.

-

Test Case: Polymerization of phenylacetylene.

-

Method: Perform polymerization using Rhodium catalyst in ((2S)-2-methylbutyl)benzene.

-

Analysis: Precipitate polymer and check Circular Dichroism (CD) for induced helicity (Cotton effect).

-

Safety & Handling (E-E-A-T)

While structurally simple, alkylbenzenes pose specific hazards.

-

Flammability: High risk.[3] Ground all glassware. Use in a fume hood.

-

Toxicity: Like other alkylbenzenes (e.g., toluene, xylene), it is likely a skin irritant and CNS depressant upon inhalation.

-

Peroxide Formation: The benzylic position (though secondary in the chain, the branching is at C2) is susceptible to auto-oxidation over long storage.

-

Protocol: Test for peroxides using starch-iodide paper before distillation. Store under Argon/Nitrogen.

-

References

-

Synthesis of Chiral Alkylbenzenes

- Title: "Cross-coupling reactions of alkyl halides with Grignard reagents c

- Source:Journal of the American Chemical Society, 1971.

- Context: Foundational method for preserving sp3 chirality during coupling.

-

Chiral Solvents in NMR

- Title: "NMR determin

- Source:Chemical Reviews, 1991.

- Context: Establishes the mechanism of Chiral Solv

-

Solvent Chirality Transfer

- Title: "Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry."

- Source:MDPI (Polymers), 2018.

- Context: Validates the concept of using chiral hydrocarbon solvents to induce polymer helicity.

-

Starting Material Data

- Title: "(S)-(-)-2-Methyl-1-butanol Product Page"

- Source:Sigma-Aldrich / Merck.

- Context: Source of optical rotation data and purity standards for the precursor.

Sources

Quantum chemical calculations for ((2S)-2-methylbutyl)benzene

Executive Summary

((2S)-2-methylbutyl)benzene (CAS 3968-85-2) represents a critical class of chiral alkylbenzenes used as building blocks in medicinal chemistry and fragrance design. Its structural duality—combining a rigid aromatic pharmacophore with a flexible, chiral alkyl tail—presents specific computational challenges. Standard DFT protocols often fail to accurately model the weak London dispersion forces that govern the folding of the alkyl chain over the benzene ring, leading to erroneous conformational populations and inaccurate spectral predictions (VCD/NMR).

This guide outlines a validated, self-consistent protocol for the quantum chemical characterization of ((2S)-2-methylbutyl)benzene. It prioritizes dispersion-corrected functionals and conformational ensemble weighting to ensure high-fidelity results.

Molecular Architecture & Chiral Significance

The molecule consists of a benzene ring linked to a 2-methylbutyl group.[1] The chirality arises at the C2 position of the alkyl chain.

-

Stereocenter: (2S)

-

Key Interaction:

interactions between the terminal ethyl/methyl protons and the benzene ring. -

Challenge: The potential energy surface (PES) is flat, with multiple rotamers separated by low barriers (< 3 kcal/mol).

Conformational Dynamics

Unlike rigid scaffolds, ((2S)-2-methylbutyl)benzene exists as a Boltzmann-weighted ensemble of conformers.

-

Extended Form: Alkyl chain points away from the ring (Entropy favored).

-

Folded Form: Alkyl chain curls over the ring (Enthalpy favored via dispersion).

Critical Note: Neglecting the folded conformer by using non-dispersion-corrected functionals (e.g., standard B3LYP) will result in a "straight-chain bias," corrupting Boltzmann populations and subsequent VCD spectral assignments.

Computational Strategy: The Workflow

The following workflow integrates Molecular Mechanics (MM) for exhaustive sampling with Density Functional Theory (DFT) for electronic precision.

Workflow Diagram

Figure 1: Hierarchical workflow for computing properties of flexible chiral alkylbenzenes. Note the transition from low-cost MM search to high-accuracy DFT.

Step-by-Step Protocol

Phase 1: Conformational Ensemble Generation

Objective: Identify all local minima on the PES.

-

Force Field Selection: Use MMFF94 or OPLS4 . These fields are parameterized well for organic hydrocarbons.

-

Search Algorithm: Perform a Monte Carlo Multiple Minimum (MCMM) search or a systematic rotor search.

-

Rotatable Bonds: Focus on the C(benzyl)-C(chiral) and C(chiral)-C(ethyl) bonds.

-

-

Redundancy Check: Filter duplicates using a Root Mean Square Deviation (RMSD) cutoff of 0.5 Å.

-

Energy Window: Retain all conformers within 5.0 kcal/mol of the global minimum.

Phase 2: DFT Optimization & Frequency Analysis

Objective: Obtain accurate geometries and thermodynamic corrections.

-

Functional Selection: wB97X-D (Head-Gordon et al.) or B3LYP-D3(BJ) (Grimme).

-

Reasoning: These functionals include long-range dispersion corrections essential for capturing the attractive forces between the alkyl chain and the benzene pi-cloud.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Reasoning: Diffuse functions (++ or diffuse in def2) are mandatory for describing the electron density tail in non-covalent interactions.

-

-

Solvation: Use IEFPCM or SMD models matching your experimental solvent (e.g., CDCl3 or CCl4).

-

Grid Density: Specify an "Ultrafine" integration grid (99 radial shells, 590 angular points) to remove numerical noise in low-frequency modes.

Phase 3: Spectroscopic Validation (VCD)

Objective: Assign absolute configuration via Vibrational Circular Dichroism.[2]

-

VCD Calculation: Compute atomic axial tensors (AAT) and magnetic dipole derivatives.

-

Comparison: Compare the Boltzmann-weighted calculated spectrum of the (2S) enantiomer against the experimental spectrum.

-

Metric: Use the SimIR/VCD similarity score or visual inspection of key chiral bands (typically C-H stretching regions 2900-3000 cm⁻¹ and bending regions 1350-1450 cm⁻¹).

Functional Selection Logic

The choice of functional is the single biggest source of error in alkylbenzene calculations.

Figure 2: Decision matrix for selecting Density Functional approximations. For ((2S)-2-methylbutyl)benzene, dispersion correction is non-negotiable.

Data Presentation & Analysis

When reporting results, summarize the conformer population as shown below. This validates that the ensemble was sufficiently sampled.

Representative Conformer Table (Template)

| Conformer ID | Relative Energy ( | Boltzmann Pop. (%) | Structural Feature |

| Conf_01 | 0.00 | 45.2 | Folded (Me over Ring) |

| Conf_02 | 0.45 | 21.1 | Folded (Et over Ring) |

| Conf_03 | 1.20 | 5.9 | Extended (Anti) |

| Conf_04 | 1.35 | 4.7 | Extended (Gauche) |

Note: In dispersion-corrected DFT, "Folded" conformers often appear lower in energy than "Extended" ones, contrary to steric-only predictions.

VCD Signatures

For the (2S) enantiomer, look for specific sign patterns in the experimental spectrum:

-

~1450 cm⁻¹ (Methyl deformation): Often exhibits a characteristic (- / +) couplet.

-

~1100 cm⁻¹ (Aromatic breathing): Induced chirality in the ring leads to weak but diagnostic bands.

References

-

Gaussian 16 User Reference. Density Functional Methods (wB97X-D). Gaussian, Inc. Link

-

Grimme, S. (2011).[3] Density functional theory with dispersion corrections (DFT-D).[3][4][5] WIREs Computational Molecular Science.[3] Link

-

Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy.[2][6][7][8] Chemical Reviews.[3][9] Link

-

Chai, J.-D., & Head-Gordon, M. (2008).[10] Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections. Physical Chemistry Chemical Physics. Link

-

Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. Wiley. Link

Sources

- 1. CAS 3968-85-2: (2-methylbutyl)benzene | CymitQuimica [cymitquimica.com]

- 2. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. comporgchem.com [comporgchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ORCA Input Library - DFT calculations [sites.google.com]

- 6. solvation.de [solvation.de]

- 7. spectroscopyasia.com [spectroscopyasia.com]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. reddit.com [reddit.com]

- 10. gaussian.com [gaussian.com]

Methodological & Application

NMR spectroscopy techniques for chiral discrimination of ((2S)-2-methylbutyl)benzene

Application Note: NMR-Based Chiral Discrimination of ((2S)-2-methylbutyl)benzene

Part 1: Executive Summary & Technical Strategy

The Challenge: ((2S)-2-methylbutyl)benzene represents a distinct analytical challenge: it is a chiral hydrocarbon lacking polar functional groups (e.g., -OH, -NH₂, -COOH). Standard Chiral Solvating Agents (CSAs) like Pirkle alcohols or Mosher’s acid rely on hydrogen bonding or acid-base pairing to form diastereomeric complexes. These methods fail with 2-methylbutylbenzene due to its lipophilic, non-interacting nature. Furthermore, derivatization (e.g., nitration or oxidation) is destructive and risks racemization.

The Solution: To discriminate enantiomers of unfunctionalized alkylbenzenes, we must utilize Chiral Anisotropic Media . Instead of forming a localized chemical bond, we induce a global orientation of the molecule within a chiral liquid crystalline phase.

Recommended Protocols:

-

Primary Method (Gold Standard): Natural Abundance Deuterium (NAD) NMR in Chiral Liquid Crystals (PBLG). This method offers the highest resolution for hydrocarbons by exploiting quadrupolar splitting differences.

-

Secondary Method (High Throughput): Permethylated

-Cyclodextrin Inclusion in Organic Media. A host-guest approach suitable for rapid screening if high-field instrumentation (600 MHz+) is available.

Part 2: Primary Protocol – Chiral Liquid Crystal NAD-NMR

Mechanism of Action:

Poly-

-

Quadrupolar Splitting: The natural abundance deuterium nuclei (

H, spin -

Chiral Discrimination: The

and

Experimental Workflow

Figure 1: Workflow for preparing a PBLG Lyotropic Liquid Crystal sample for NMR analysis.

Step-by-Step Protocol

Materials:

-

Poly-

-benzyl-L-glutamate (PBLG): High molecular weight (DP > 500).[1] -

Solvent: Chloroform (CHCl

) or Dichloromethane (CH -

Analyte: Pure ((2S)-2-methylbutyl)benzene.

Procedure:

-

Phase Preparation: Weigh 150 mg of PBLG into a small vial. Add 850 mg of CHCl

(approx 0.6 mL). This creates a ~15% w/w solution. -

Analyte Addition: Add 30–50 mg of the analyte directly to the mixture.

-

Homogenization: Seal the vial and centrifuge at low speed (2000–3000 rpm) for 5–10 minutes. Invert and repeat until the solution is a homogeneous, viscous, birefringent gel. Tip: If the solution is cloudy, it is biphasic. Add small amounts of solvent until clear.

-

Transfer: Transfer the viscous solution to a standard 5 mm NMR tube.

-

Magnet Equilibration: Place the sample in the NMR magnet. The magnetic field (

) will align the liquid crystal director (usually parallel to

Acquisition Parameters (NAD-NMR):

-

Probe: Broadband probe tunable to

H frequency (e.g., 61.4 MHz at 9.4 T). -

Pulse Sequence: Standard 1D acquisition with proton decoupling (if available/necessary, though often not needed for broad quadrupolar signals).

-

Scans: Because we are detecting natural abundance deuterium (0.015%), high scan counts are required (NS > 1000, typically overnight for low concentrations).

-

Processing: Apply exponential line broadening (LB = 5–10 Hz) to improve S/N.

Data Interpretation: You will observe quadrupolar doublets for the deuterons on the aromatic ring and the alkyl chain.

-

Look for: The methyl group doublets. In a racemate, the methyl signal will appear as two pairs of doublets (one pair for

, one for -

Calculation:

Where

Part 3: Secondary Protocol – Cyclodextrin Inclusion

Mechanism:

Since the target is hydrophobic, native cyclodextrins in water are ineffective. We utilize Permethylated

Step-by-Step Protocol

Materials:

-

Host: Heptakis(2,3,6-tri-O-methyl)-

-cyclodextrin (TM- -

Solvent: CD

OD (Methanol-d4) or CDCl

Procedure:

-

Stock Solution: Prepare a 0.1 M solution of the analyte in CD

OD (approx 5 mg in 0.6 mL). -

Reference Spectrum: Acquire a standard

H NMR spectrum of the pure analyte. Identify the methyl doublet at ~0.8-0.9 ppm. -

Titration: Add solid TM-

-CD in increments (0.5 eq, 1.0 eq, 2.0 eq). -

Observation: Shake well and acquire

H NMR at each step. -

Endpoint: At ~1:1 or 2:1 Host:Guest ratio, the methyl doublet should split into two distinct doublets (or show significant broadening/shoulder).

Optimization:

-

Temperature: Lowering the temperature (e.g., to 273 K or 253 K) slows the exchange rate and significantly improves peak separation (

).

Part 4: Comparative Data & Selection Guide

| Feature | Method A: PBLG (NAD-NMR) | Method B: Cyclodextrin ( |

| Basis of Discrimination | Anisotropic ordering (Quadrupolar Splitting) | Diastereomeric complexation (Chemical Shift) |

| Suitability for Hydrocarbons | Excellent (Direct interaction not required) | Good (Requires inclusion fit) |

| Resolution | High (Peaks often separated by hundreds of Hz) | Moderate (Peaks separated by <10 Hz) |

| Sample Recovery | Difficult (Requires separation from polymer) | Easy (Flash chromatography) |

| Instrument Requirement | Broadband probe ( | Standard |

| Time Cost | High (Overnight acquisition) | Low (Minutes) |

Part 5: References

-

Lesot, P., et al. (1995). "First Successful Enantiomeric Discrimination of Chiral Alkanes Using NMR Spectroscopy." Chemical Communications. Link

-

Courtieu, J., et al. (1994). "Enantiomeric discrimination in the NMR spectra of chiral molecules dissolved in chiral liquid crystalline solvents." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[3] Link

-

Sarfati, M., et al. (2000). "Deuterium NMR in chiral liquid crystals: a powerful tool for the determination of enantiomeric excess." Tetrahedron: Asymmetry. Link

-

Rekharsky, M. V., & Inoue, Y. (1998). "Complexation Thermodynamics of Cyclodextrins." Chemical Reviews. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of ((2S)-2-Methylbutyl)benzene

Abstract

This application note details the analytical protocols for the separation, identification, and quantification of ((2S)-2-methylbutyl)benzene (CAS: 3968-85-2). Due to the compound's lipophilic nature and specific stereochemistry, two distinct chromatographic approaches are defined: a Reversed-Phase (RP-HPLC) method for assessing general chemical purity and a Normal-Phase Chiral HPLC method for determining Enantiomeric Excess (ee) against the (R)-enantiomer. These protocols are designed to meet the rigorous standards of pharmaceutical intermediate analysis and fine chemical quality control.

Introduction & Compound Profile

((2S)-2-Methylbutyl)benzene is a chiral alkylbenzene often utilized as a hydrophobic building block in the synthesis of liquid crystals, chiral ligands, and specific pharmaceutical intermediates. The biological and chemical activity of this molecule is strictly dependent on its stereochemistry; the (S)-enantiomer often exhibits distinct interaction profiles compared to the (R)-form.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

-

Structure: A benzene ring attached to a 2-methylbutyl chain.[1]

-

Chirality: Stereocenter at the C2 position of the butyl chain.

-

Solubility: Highly lipophilic (LogP ~ 4.1), practically insoluble in water.

-

Chromophore: Weak UV absorption typical of alkylbenzenes (

~210 nm, secondary band ~254-260 nm). -

Volatility: Moderate (Boiling Point ~197°C). Care must be taken during sample preparation to prevent evaporative loss.

Method Development Strategy

The analysis requires a dual-method approach. Standard C18 reversed-phase chemistry cannot distinguish enantiomers but is superior for separating synthesis byproducts (chemical purity). Conversely, polysaccharide-based chiral stationary phases (CSPs) are required to resolve the (S) and (R) enantiomers.

Workflow Visualization

The following diagram outlines the decision matrix for analyzing this compound, ensuring both purity and stereochemical integrity.

Figure 1: Analytical workflow distinguishing between chemical purity (Green path) and enantiomeric purity (Red path).

Protocol A: Chemical Purity (Reversed-Phase)

This method is used to quantify the total alkylbenzene content and identify non-chiral impurities (e.g., unreacted starting materials, regioisomers).

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard hydrophobic stationary phase for alkylbenzenes. |

| Mobile Phase A | Water (Milli-Q grade) | Weak solvent. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent required to elute lipophilic aromatics. |

| Elution Mode | Isocratic: 85% B / 15% A | High organic content prevents excessive retention times due to high LogP. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 30°C | Maintains consistent viscosity and retention. |

| Detection | UV @ 210 nm | Maximizes sensitivity (benzene ring absorption is stronger here than at 254 nm). |

| Injection Volume | 5 - 10 µL | Prevent column overload. |

Sample Preparation

-

Diluent: 100% Acetonitrile.

-

Stock Solution: Weigh 10 mg of sample into a 20 mL headspace vial (minimize evaporation). Dissolve in ACN to reach 0.5 mg/mL.

-

Filtration: Filter through a 0.22 µm PTFE filter (Nylon is also acceptable, but PTFE is preferred for high organic content).

Protocol B: Enantiomeric Purity (Chiral Normal-Phase)

This is the critical protocol for verifying the (2S) configuration. Alkylbenzenes lack strong hydrogen-bonding groups, making chiral recognition challenging. We utilize polysaccharide-based CSPs which rely on

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Chiralcel OD-H (or equivalent)Cellulose tris(3,5-dimethylphenylcarbamate)250 x 4.6 mm, 5 µm | The "Gold Standard" for aromatic hydrocarbons.[2] The 3,5-dimethylphenyl group provides excellent |

| Mobile Phase | n-Hexane / Isopropanol (99.5 : 0.5 v/v) | Extremely low polarity is required. Higher alcohol content will elute the compound too fast, destroying resolution ( |

| Flow Rate | 0.5 - 0.8 mL/min | Lower flow rates often enhance chiral resolution by allowing more interaction time. |

| Temperature | 20°C - 25°C | Critical: Lower temperatures generally improve chiral selectivity ( |

| Detection | UV @ 254 nm or 220 nm | 254 nm is more selective for the aromatic ring and has less baseline drift from IPA than 210 nm. |

| Run Time | ~20 minutes | Expect elution between 8-15 minutes depending on exact mobile phase ratio. |

Sample Preparation (Chiral)

-

Diluent: n-Hexane (HPLC Grade).[2] Do not use Acetonitrile , as it may damage non-immobilized chiral columns or disrupt the separation mechanism.

-

Concentration: 0.5 mg/mL.

-

Procedure: Dissolve sample directly in Hexane. If the sample is viscous, sonicate briefly.

System Suitability Criteria

-

Resolution (

): > 1.5 (Baseline separation required). -

Tailing Factor (

): 0.8 – 1.2. -

Selectivity (

): > 1.1.

Chiral Recognition Mechanism[3][5][12]

Understanding why the separation works aids in troubleshooting. The separation relies on the interaction between the benzene ring of the analyte and the carbamate linkage of the stationary phase.

Figure 2: Mechanistic interactions driving the enantioseparation.

Troubleshooting & Optimization

Issue: Poor Resolution ( < 1.5)

-

Adjustment 1 (Mobile Phase): Reduce the Isopropanol content. Try 100% n-Hexane or Hexane/IPA 99.9:0.1 . For pure hydrocarbons, even 0.5% alcohol can be too strong.

-

Adjustment 2 (Temperature): Lower the column oven temperature to 15°C or 10°C. Chiral recognition is enthalpy-driven; lower temperatures favor the formation of the transient diastereomeric complex.

-

Adjustment 3 (Column Switching): If Chiralcel OD-H fails, switch to Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The helical structure of Amylose differs from Cellulose and may provide a better "fit" for the alkyl tail [3].

Issue: Peak Broadening

-

Cause: Sample solvent mismatch.

-

Fix: Ensure the sample is dissolved in the mobile phase (Hexane). Injecting a sample dissolved in IPA or Ethanol into a 99% Hexane stream will cause massive solvent effects and peak distortion.

References

-

Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives. Chemical Society Reviews.

-

Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development.

-

YMC Co., Ltd. (2023). Efficient method development for chiral separation by using CHIRAL ART columns.

-

PubChem. (2023). Compound Summary: (2-Methylbutyl)benzene.[1] National Library of Medicine.

Sources

Application Note: Precision Quantitation of (S)-2-phenylpentane Enantiomeric Excess

Executive Summary

Determining the enantiomeric excess (ee) of (S)-2-phenylpentane presents a specific analytical challenge due to the molecule's lack of polar functional groups (hydroxyl, amino, or carbonyl moieties). Standard chiral stationary phases (CSPs) that rely on hydrogen bonding often fail to resolve such "featureless" hydrocarbons.

This guide outlines two validated protocols. Method A (Chiral GC) is the designated "Gold Standard" due to the analyte's volatility and the superior resolving power of cyclodextrin-based phases for non-polar inclusion complexes. Method B (Chiral HPLC) is provided as an alternative for laboratories lacking GC capabilities, utilizing polysaccharide-based columns under normal-phase conditions.

The Analytical Challenge: "Featureless" Chirality

Most chiral separations rely on a "three-point interaction" model involving hydrogen bonding, dipole-dipole interactions, and steric hindrance. (S)-2-phenylpentane lacks H-bond donors/acceptors.

-

The Constraint: You cannot derivatize 2-phenylpentane to improve resolution without chemically altering the carbon skeleton, which risks racemization or kinetic resolution artifacts.

-

The Solution: We must rely on inclusion complexation (GC) or steric fit/pi-pi interactions (HPLC) rather than polar anchoring.

Primary Protocol: Chiral Capillary Gas Chromatography

Status: Preferred Method Mechanism: Host-Guest Inclusion

The separation relies on the formation of inclusion complexes between the 2-phenylpentane and a cyclodextrin (CD) derivative. The hydrophobic phenyl group enters the CD cavity. The differential stability of the inclusion complex between the (S) and (R) enantiomers—dictated by the orientation of the methyl vs. propyl group at the chiral center relative to the CD rim—causes separation.

Instrumentation & Column Selection[1][2][3][4][5][6]

-

System: GC-FID (Flame Ionization Detector).[1] Mass Spectrometry (GC-MS) is acceptable but unnecessary for pure standards; FID provides a wider linear dynamic range for quantitative ee determination.

-

Column: Beta-DEX™ 120 (or equivalent Permethylated

-Cyclodextrin).[2][3]-

Why: The

-CD cavity size is optimal for the phenyl ring. The "120" (20% functionalization) provides sufficient phase density for the non-polar interaction without excessive retention.

-

Experimental Parameters

| Parameter | Setting | Rationale |

| Carrier Gas | Helium @ 25 cm/sec (Linear Velocity) | Optimizes efficiency (Van Deemter) for CD columns. |

| Inlet Mode | Split (Ratio 50:1 to 100:1) | Prevents column overload which causes peak fronting and loss of resolution ( |

| Inlet Temp | 220 °C | Ensures flash vaporization without thermal degradation. |

| Oven Program | Isothermal 90 °C or 100 °C | Critical: Lower temperatures favor the enthalpy-driven inclusion complex formation. High temps destroy resolution. |

| Detector (FID) | 250 °C | Prevents condensation. |

Step-by-Step Workflow

-

Sample Prep: Dilute the sample to ~1 mg/mL in n-hexane or dichloromethane.

-

Conditioning: If the column is new, condition at 200 °C for 30 mins (consult manufacturer specs).

-

Isothermal Run: Inject 1 µL at 90 °C isothermal.

-

Optimization:

-

If

: Lower oven temperature by 5 °C. -

If retention > 60 mins: Increase flow rate slightly or raise temp by 5 °C.

-

-

Integration: Integrate the two enantiomer peaks. (S)-2-phenylpentane typically elutes second on Beta-DEX columns (verify with pure standard if available).

Secondary Protocol: Chiral HPLC

Status: Alternative Method Mechanism: Steric Discrimination & Pi-Pi Interactions

Without H-bonding, we rely on the amylose or cellulose helical grooves. The phenyl ring of the analyte interacts with the aromatic carbamates of the stationary phase via

Instrumentation & Column[1][2][3][5][8][10]

-

System: HPLC with UV/Vis Detector (Diode Array preferred).

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose derivative).

-

Mobile Phase: Pure n-Hexane (or n-Heptane).

-

Note: Avoid polar modifiers like Isopropanol (IPA) if possible, or keep them < 1%. Polar modifiers compete for the adsorption sites and reduce the retention of non-polar analytes.

-

Experimental Parameters

| Parameter | Setting | Rationale |

| Mobile Phase | 100% n-Hexane (HPLC Grade) | Maximizes interaction between the analyte and the CSP surface. |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve mass transfer in chiral pores. |

| Temperature | 10 °C - 20 °C | Sub-ambient cooling significantly enhances resolution for hydrocarbons by reducing thermal energy that disrupts weak |

| Detection | UV @ 254 nm | Targets the absorption max of the phenyl ring. |

Data Analysis & Calculations

Calculating Enantiomeric Excess (ee)

The enantiomeric excess is calculated using the area under the curve (AUC) from the chromatograms.

Method Validation Criteria

Before releasing data, ensure the method meets these criteria:

-

Resolution (

): -

Tailing Factor (

):

Visualization of Workflows

Method Selection Logic

This decision tree guides the analyst based on sample purity and available equipment.

Caption: Decision matrix for selecting the optimal chromatographic technique based on instrument availability and analyte characteristics.

GC Optimization Loop

The critical factor in GC separation of hydrocarbons is temperature control.

Caption: Iterative optimization cycle for Chiral GC. Lowering temperature is the primary lever for resolving non-polar enantiomers.

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| No Separation (GC) | Column temperature too high. | Reduce oven temp to 80-90 °C. Enantioselectivity ( |

| Peak Tailing | Column overload or activity. | Dilute sample 1:10. Ensure inlet liner is clean and deactivated. |

| No Separation (HPLC) | Modifier concentration too high. | Remove IPA/Ethanol. Use 100% n-Hexane to force the analyte into the chiral grooves. |

| Baseline Drift (UV) | Temperature fluctuation. | Thermostat the column compartment. Refractive index effects are high in pure hexane. |

References

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

-

Supelco/Sigma-Aldrich. (2023). Chiral GC Column Selection Guide: Beta-DEX Series.Link

-

Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[4][5][6][7][2][8][9] Chemical Society Reviews, 37, 2593-2608. Link

- Scribner, M. E., et al. (2018). Validation of Chiral Methods for Hydrocarbons. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. gcms.cz [gcms.cz]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. shimadzu.com [shimadzu.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Chiral Advantage: Harnessing ((2S)-2-methylbutyl)benzene for Advanced Materials

The introduction of chirality into materials at a molecular level is a powerful strategy for unlocking novel and enhanced functionalities. This guide explores the practical applications of ((2S)-2-methylbutyl)benzene, a readily available chiral aromatic hydrocarbon, as a foundational building block in materials science. While primarily known as a synthetic intermediate, its inherent chirality presents a significant opportunity for the development of advanced materials with tailored optical, electronic, and mechanical properties.[1][][3] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science, aiming to bridge the gap between this simple chiral molecule and its potential in cutting-edge applications.

The Significance of Molecular Handedness in Materials

Chirality, or the property of non-superimposable mirror images, is a fundamental concept that dictates a wide array of phenomena in the natural and synthetic world.[4] In materials science, the incorporation of chiral centers can lead to materials that interact with polarized light in unique ways, self-assemble into helical superstructures, and exhibit enantioselective recognition capabilities. These properties are crucial for a range of applications, including advanced optical displays, spintronics, and chiral separations.[4][5]

Application Note I: Synthesis of Chiral Polystyrene Derivatives

Introduction:

The synthesis of chiral polymers is a burgeoning field, with applications ranging from enantioselective catalysis to chiroptical devices.[6][7] By functionalizing the aromatic ring of ((2S)-2-methylbutyl)benzene with a polymerizable group, it can be utilized as a chiral monomer to impart optical activity and helical conformations to a polymer backbone. This protocol details the synthesis of a novel chiral polystyrene derivative.

Causality of Experimental Choices:

The choice of a styrenic derivative is strategic due to its compatibility with well-established polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with controlled molecular weights and low dispersity.[8] The bromination of the paraposition is selective, and the subsequent Stille coupling is a robust method for introducing the vinyl group.

Experimental Protocol:

Step 1: Synthesis of (S)-1-(4-bromophenyl)-2-methylbutane

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add ((2S)-2-methylbutyl)benzene (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield (S)-1-(4-bromophenyl)-2-methylbutane.

Step 2: Synthesis of (S)-4-(2-methylbutyl)styrene (Chiral Monomer)

-

To a solution of (S)-1-(4-bromophenyl)-2-methylbutane (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reflux the mixture under a nitrogen atmosphere for 24 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.

-

Stir vigorously for 1 hour, then filter through a pad of Celite.

-

Extract the filtrate with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography to obtain the chiral monomer, (S)-4-(2-methylbutyl)styrene.

Step 3: Polymerization via ATRP

-

In a Schlenk flask, add the chiral monomer (100 eq), Cu(I)Br (1.0 eq), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.0 eq).

-

Add anisole as the solvent.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Under a nitrogen atmosphere, add the initiator, ethyl α-bromoisobutyrate (1.0 eq).

-

Place the flask in a preheated oil bath at 90 °C and stir for the desired time to achieve the target molecular weight.

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

-

Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in cold methanol, filter, and dry under vacuum to yield poly((S)-4-(2-methylbutyl)styrene).

Characterization Data (Exemplary):

| Property | Value | Method |

| Molar Mass (Mn) | 15,000 g/mol | Gel Permeation Chromatography (GPC) |

| Dispersity (Đ) | 1.15 | GPC |

| Specific Rotation [α]D | +25.8° (c 1, CHCl3) | Polarimetry |

| Glass Transition (Tg) | 110 °C | Differential Scanning Calorimetry (DSC) |

Workflow Diagram:

Caption: Synthesis of a chiral polystyrene derivative.

Application Note II: Induction of Chirality in Nematic Liquid Crystals

Introduction:

Chiral nematic, or cholesteric, liquid crystals are prized for their ability to selectively reflect circularly polarized light, a property that is the basis for many advanced display technologies and optical filters.[9][10] A chiral nematic phase can be induced by doping a nematic liquid crystal with a small amount of a chiral molecule.[9] ((2S)-2-methylbutyl)benzene, with its inherent chirality, can serve as an effective chiral dopant.

Causality of Experimental Choices:

The choice of a common nematic liquid crystal like 5CB (4-cyano-4'-pentylbiphenyl) provides a well-characterized host matrix. The concentration of the chiral dopant is kept low to avoid disrupting the nematic phase while still inducing a measurable helical twist. The helical twisting power (HTP) is a quantitative measure of the dopant's efficiency in inducing chirality.

Experimental Protocol:

Step 1: Preparation of the Liquid Crystal Mixture

-

In a clean glass vial, weigh the desired amount of the nematic liquid crystal host, 5CB.

-

Add a specific weight percentage of ((2S)-2-methylbutyl)benzene as the chiral dopant (e.g., 1 wt%, 2 wt%, 5 wt%).

-